molecular formula C21H25N3O3 B2842678 N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 946362-82-9

N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2842678
CAS No.: 946362-82-9
M. Wt: 367.449
InChI Key: GCCITGZWRHEQGR-UHFFFAOYSA-N
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Description

N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the 4-methoxyphenyl derivative:

    Synthesis of the tetrahydroquinoline derivative: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring system.

    Coupling of the two derivatives: The final step involves coupling the 4-methoxyphenyl derivative with the tetrahydroquinoline derivative through an oxalamide linkage, typically using a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and tetrahydroquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]acetamide
  • 3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide
  • 2-(3-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide

Uniqueness

N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and a tetrahydroquinoline moiety linked through an oxalamide bond distinguishes it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-24-13-3-4-16-14-15(5-10-19(16)24)11-12-22-20(25)21(26)23-17-6-8-18(27-2)9-7-17/h5-10,14H,3-4,11-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCITGZWRHEQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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